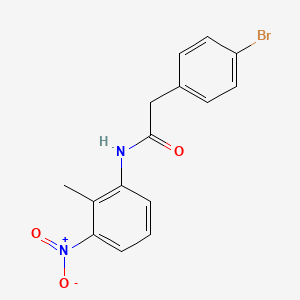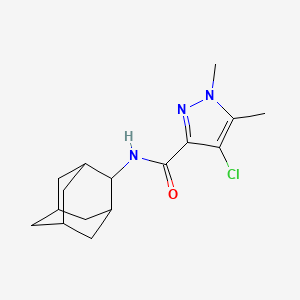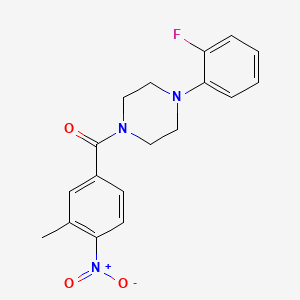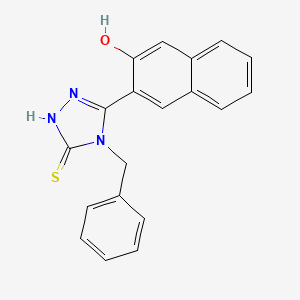
2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide, also known as BAY 73-6691, is a chemical compound that belongs to the class of benzamides. It is a selective inhibitor of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in regulating the production of cyclic guanosine monophosphate (cGMP) in the body. BAY 73-6691 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, pulmonary hypertension, and fibrosis.
作用机制
2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 is a selective inhibitor of sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. By inhibiting sGC, 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 reduces the levels of cGMP in the body, which in turn leads to the relaxation of smooth muscle cells and the dilation of blood vessels. This mechanism of action is responsible for the therapeutic effects of 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 in various diseases.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 has been shown to have several biochemical and physiological effects in the body. It increases the levels of cGMP in the heart tissue, which leads to the relaxation of smooth muscle cells and the dilation of blood vessels. This effect improves the cardiac function and reduces the systemic vascular resistance. In the lungs, 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 reduces the pulmonary arterial pressure and improves the exercise capacity of the patients. It also reduces the collagen deposition and improves the lung function in animal models of fibrosis.
实验室实验的优点和局限性
2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 has several advantages for lab experiments. It is a selective inhibitor of sGC, which makes it a useful tool for studying the role of cGMP signaling in various physiological and pathological processes. It is also relatively stable and easy to handle, which makes it suitable for in vitro and in vivo experiments. However, 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 has some limitations as well. It is a relatively expensive compound, which may limit its use in some labs. It also has a low solubility in water, which may require the use of organic solvents for its preparation.
未来方向
2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 has several potential future directions for research. One area of interest is the development of more potent and selective sGC inhibitors for the treatment of cardiovascular disorders, pulmonary hypertension, and fibrosis. Another area of interest is the investigation of the role of sGC/cGMP signaling in other diseases, such as cancer and diabetes. Finally, the development of new methods for the synthesis and purification of 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 may lead to more efficient and cost-effective production of this compound.
合成方法
The synthesis of 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 involves a multistep process that starts with the reaction of 4-bromobenzaldehyde with 2-methyl-3-nitrobenzene to form 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide. This intermediate is then subjected to a reduction reaction using hydrogen gas and palladium on carbon catalyst to yield the final product, 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide. The overall yield of the synthesis process is around 25%.
科学研究应用
2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, pulmonary hypertension, and fibrosis. In cardiovascular disorders, 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 has been shown to improve cardiac function by increasing the levels of cGMP in the heart tissue. In pulmonary hypertension, 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 has been shown to reduce the pulmonary arterial pressure and improve the exercise capacity of the patients. In fibrosis, 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 has been shown to reduce the collagen deposition and improve the lung function in animal models.
属性
IUPAC Name |
2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-10-13(3-2-4-14(10)18(20)21)17-15(19)9-11-5-7-12(16)8-6-11/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNJHWSLUIBSRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5756110.png)

![ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5756128.png)


![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5756150.png)
![5-{[3-(acetylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5756166.png)
![ethyl 2-(butyrylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B5756169.png)
![N-cyclopropyl-6-ethyl-2-({4-methoxy-3-[(4-methylbenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5756175.png)
![methyl 1-[4-(aminosulfonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5756180.png)

